molecular formula C5H8N2OS B13779486 3-Oxopyrrolidine-1-carbothioamide

3-Oxopyrrolidine-1-carbothioamide

Cat. No.: B13779486
M. Wt: 144.20 g/mol
InChI Key: WEWULZQFGXJSDS-UHFFFAOYSA-N
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Description

3-Oxopyrrolidine-1-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring with a keto group at the third position and a carbothioamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopyrrolidine-1-carbothioamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a nitrone with a dipolarophile, such as an olefin, can yield the desired pyrrolidine ring structure . Another method involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxopyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the carbothioamide group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxopyrrolidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Oxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the second position.

    Pyrrolidine-2,5-diones: Compounds with keto groups at both the second and fifth positions.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

3-Oxopyrrolidine-1-carbothioamide is unique due to the presence of both a keto group and a carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

3-oxopyrrolidine-1-carbothioamide

InChI

InChI=1S/C5H8N2OS/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9)

InChI Key

WEWULZQFGXJSDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C(=S)N

Origin of Product

United States

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